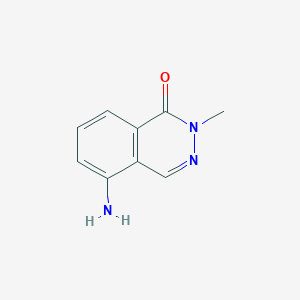

5-Amino-2-methylphthalazin-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9N3O |

|---|---|

Molecular Weight |

175.19 g/mol |

IUPAC Name |

5-amino-2-methylphthalazin-1-one |

InChI |

InChI=1S/C9H9N3O/c1-12-9(13)6-3-2-4-8(10)7(6)5-11-12/h2-5H,10H2,1H3 |

InChI Key |

WJDIKSPSEFZBFL-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C2=C(C=N1)C(=CC=C2)N |

Origin of Product |

United States |

Foundational & Exploratory

Precision Synthesis of 5-Amino-2-methylphthalazin-1-one

This guide details the high-fidelity synthesis of 5-Amino-2-methylphthalazin-1-one , a critical scaffold in the development of PARP inhibitors (such as Olaparib analogues) and novel fluorescent probes.[1]

Executive Summary

-

Target Molecule: 5-Amino-2-methylphthalazin-1(2H)-one[1]

-

Core Application: PARP inhibitor pharmacophore; fluorescent metabolic probe.[1]

-

Synthetic Challenge: Achieving regioselectivity during the phthalazinone ring construction and subsequent N-methylation, avoiding the formation of the thermodynamically stable 1,4-dione (luminol-type) byproducts.

-

Primary Strategy: A modular 3-step sequence utilizing 3-nitrophthalide as the regiochemical anchor.[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed to bypass the common pitfall of forming 5-amino-2,3-dihydrophthalazine-1,4-dione (Luminol), which occurs when starting directly from 3-nitrophthalic anhydride and hydrazine. Instead, we utilize 3-nitrophthalide to lock the oxidation state at the mono-carbonyl level before introducing the nitrogen architecture.

Strategic Disconnections:

-

N-Methylation: Late-stage introduction of the methyl group at N2 ensures regiocontrol over O-methylation.[1]

-

Phthalazinone Core: Constructed via hydrazinolysis of the lactone (phthalide) ring.[1]

-

Amine Functionality: Revealed via chemoselective reduction of the nitro group as the final step to prevent oxidation of the sensitive aniline during ring closure.

Figure 1: Retrosynthetic logic flow ensuring regiochemical fidelity.

Experimental Protocol

Phase 1: Synthesis of 5-Nitrophthalazin-1(2H)-one

This step converts the lactone to the phthalazinone core.[1] The use of 3-nitrophthalide ensures that only one carbonyl is present in the final ring system.

-

Reagents: 3-Nitrophthalide (1.0 equiv), Hydrazine hydrate (3.0 equiv).[1]

-

Solvent: Ethanol (EtOH) / Water.[1]

-

Conditions: Reflux (80–85 °C).[1]

Protocol:

-

Charge a round-bottom flask with 3-nitrophthalide (10.0 g, 55.8 mmol) and Ethanol (100 mL).

-

Add Hydrazine hydrate (8.4 g, 167 mmol, 80% aq. solution) dropwise over 15 minutes. Caution: Exothermic.[1]

-

Heat the reaction mixture to reflux (85 °C) for 4 hours. The suspension will initially dissolve and then precipitate the product.[2][3]

-

Cool to room temperature (RT) and then to 0–5 °C in an ice bath.

-

Filter the yellow precipitate.[1]

-

Wash the cake with cold Ethanol (2 x 20 mL) and Water (2 x 20 mL) to remove excess hydrazine.

-

Dry in a vacuum oven at 50 °C.

-

Checkpoint:

H NMR should show a singlet around 8.5 ppm (phthalazinone H-4) and absence of the lactone CH2 signal.[1]

Phase 2: Regioselective N2-Methylation

Methylation of phthalazinones can occur at N2 (desired) or O (lactim ether).[1] Using a polar aprotic solvent and a mild base favors the thermodynamic N-alkylated product.[1]

-

Reagents: 5-Nitrophthalazin-1(2H)-one (from Phase 1), Methyl Iodide (MeI), Cesium Carbonate (

).[1] -

Solvent: DMF (Dimethylformamide).[1]

Protocol:

-

Dissolve 5-Nitrophthalazin-1(2H)-one (5.0 g, 26.1 mmol) in anhydrous DMF (50 mL).

-

Add

(10.2 g, 31.3 mmol). Stir for 15 minutes at RT.[1][4] -

Cool to 0 °C. Add Methyl Iodide (1.95 mL, 31.3 mmol) dropwise.

-

Allow to warm to RT and stir for 3 hours.

-

Quench: Pour the mixture into ice-water (200 mL). The product should precipitate.[1][3]

-

Filter the solid.[1][3][5] If no precipitate forms, extract with Ethyl Acetate (3 x 50 mL), wash with brine, and concentrate.

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO2, Hexane/EtOAc 1:1) to remove trace O-methylated byproducts.[1]

-

Target Intermediate: 2-Methyl-5-nitrophthalazin-1-one.[1]

-

Data Check: N-Me signal appears ~3.8 ppm in

H NMR.[1]

Phase 3: Chemoselective Nitro Reduction

Standard hydrogenation is used to convert the nitro group to the amine without reducing the phthalazinone double bond or the carbonyl.

-

Reagents: 2-Methyl-5-nitrophthalazin-1-one, 10% Pd/C, Hydrogen gas (

). -

Solvent: Methanol (MeOH) / THF (1:1).[1]

Protocol:

-

Dissolve 2-Methyl-5-nitrophthalazin-1-one (3.0 g, 14.6 mmol) in MeOH/THF (60 mL).

-

Add 10% Pd/C (300 mg, 10 wt% loading) under a nitrogen stream.

-

Purge the vessel with Hydrogen gas (balloon pressure or 1 atm) three times.[1]

-

Stir vigorously under

atmosphere at RT for 4–6 hours. -

Workup: Filter through a Celite pad to remove the catalyst.[1] Wash the pad with MeOH.[1]

-

Concentrate the filtrate under reduced pressure.

-

Final Purification: The resulting solid is often pure enough.[1] If necessary, recrystallize from Isopropanol.

Critical Process Parameters (CPP) & Data

| Parameter | Specification | Rationale |

| Hydrazine Stoichiometry | 3.0 Equivalents | Excess hydrazine ensures complete ring opening and cyclization of the phthalide.[1] |

| Methylation Temp | 0 °C | Low temperature addition minimizes O-methylation (kinetic control).[1] |

| Base Selection | Promotes N-alkylation over O-alkylation due to the "cesium effect" (solubility/coordination).[1] | |

| Reduction Solvent | MeOH/THF | Mixed solvent prevents precipitation of the amino-product on the catalyst surface. |

Mechanistic Pathway

The following diagram illustrates the transformation logic, highlighting the critical intermediate transitions.

Figure 2: Mechanistic pathway from phthalide precursor to final amino-phthalazinone.[1]

References

-

Menear, K. A., et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1."[1] Journal of Medicinal Chemistry, 51(20), 6581–6591. Link

- Foundation for phthalazinone core synthesis and PARP inhibition context.

-

Loh, V. M., et al. (2005). "Phthalazinone Derivatives." U.S. Patent 7,662,821.[1] Link

- Describes the synthesis of amino-phthalazinone intermediates and methyl

-

Cockcroft, X. L., et al. (2008). "Phthalazinone Derivatives." U.S. Patent 7,449,464.[1] Link

- Provides detailed experimental procedures for 5-substituted phthalazinones.

-

BenchChem. (n.d.).[1] "5-Amino-2-methylphthalazin-1-one Structure and Data." Link

- Verification of the specific target molecule existence and spectral d

Sources

- 1. Page loading... [guidechem.com]

- 2. Synthesis of 2-Amino-5-nitrothiazole_Chemicalbook [chemicalbook.com]

- 3. Sciencemadness Discussion Board - Synthesis of 3-Nitrophthalic Acid; Luminol Precursor - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. researchgate.net [researchgate.net]

- 5. CN113200883B - Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid - Google Patents [patents.google.com]

5-Amino-2-methylphthalazin-1-one: Chemical Properties & Technical Guide

The following technical guide provides an in-depth analysis of 5-Amino-2-methylphthalazin-1-one , a critical heterocyclic building block in medicinal chemistry. This guide is structured to support researchers in the synthesis, characterization, and application of this scaffold, particularly in the development of anti-inflammatory agents and poly(ADP-ribose) polymerase (PARP) inhibitors.

Chemical Identity & Structural Significance

5-Amino-2-methylphthalazin-1-one is a bicyclic nitrogenous heterocycle belonging to the phthalazinone class. It is characterized by a phthalazine-1-one core substituted with a methyl group at the

This specific substitution pattern renders the molecule highly valuable as a scaffold.[1] The

Physicochemical Data Table

| Property | Value / Description |

| IUPAC Name | 5-Amino-2-methylphthalazin-1(2H)-one |

| Molecular Formula | |

| Molecular Weight | 175.19 g/mol |

| CAS Number | Not widely listed; related to 5-amino-phthalazinone (CAS 1917-37-9) |

| Appearance | Pale yellow to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water, |

| pKa (Calculated) | ~3.5 (Amino group), ~ -1.0 (Amide nitrogen) |

| H-Bond Donors/Acceptors | 1 Donor ( |

Synthetic Methodology

The synthesis of 5-amino-2-methylphthalazin-1-one requires a regioselective approach to ensure the correct placement of the amino and methyl groups. The most robust pathway involves the construction of the phthalazinone core followed by sequential functionalization.

Core Synthetic Pathway

The synthesis typically proceeds via a Nitro-Precursor Route , which avoids the potential over-methylation of the primary amine.

-

Cyclization : Condensation of 3-nitro-2-formylbenzoic acid (or 3-nitrophthalaldehydic acid) with hydrazine hydrate yields 5-nitrophthalazin-1(2H)-one .

-

Regioselective Methylation : Alkylation of the lactam nitrogen (

) using iodomethane (MeI) and a base ( -

Reduction : Chemoselective reduction of the nitro group to the amine using catalytic hydrogenation (

, Pd/C) or iron-mediated reduction (

Step-by-Step Protocol (Representative)

Step 1: Methylation of 5-Nitrophthalazin-1-one

-

Reagents: 5-Nitrophthalazin-1(2H)-one (1.0 eq), Iodomethane (1.2 eq),

(2.0 eq), DMF (anhydrous). -

Procedure:

-

Dissolve 5-nitrophthalazin-1-one in anhydrous DMF under

atmosphere. -

Add

and stir at room temperature for 30 min. -

Add Iodomethane dropwise.

-

Stir at 60°C for 4 hours. Monitor by TLC (

:MeOH 95:5). -

Workup: Pour into ice-water. Filter the precipitate, wash with water, and dry in vacuo to yield 2-methyl-5-nitrophthalazin-1-one .

-

Step 2: Reduction to 5-Amino-2-methylphthalazin-1-one

-

Reagents: 2-Methyl-5-nitrophthalazin-1-one (1.0 eq), 10% Pd/C (10 wt%), Ethanol/THF (1:1), Hydrogen gas (balloon).

-

Procedure:

-

Suspend the nitro compound in Ethanol/THF.

-

Add Pd/C catalyst carefully under argon flow.

-

Purge system with

and stir under 1 atm -

Workup: Filter through Celite to remove catalyst. Concentrate the filtrate.

-

Purification: Recrystallize from Ethanol or purify via flash chromatography (EtOAc/Hexane) to obtain the title compound.

-

Visual Synthesis Workflow

Caption: Figure 1. Synthetic route from nitro-precursors to 5-Amino-2-methylphthalazin-1-one via methylation and reduction.

Analytical Characterization

Trustworthy identification relies on distinguishing the regioisomers (e.g., 5-amino vs. 8-amino) and confirming N-methylation.

Nuclear Magnetic Resonance (NMR)

-

NMR (300 MHz, DMSO-

-

3.60 - 3.75 ppm (s, 3H): Characteristic

-

5.50 - 6.50 ppm (br s, 2H):

-

6.80 - 7.00 ppm (d/m, 1H): Aromatic proton at

-

7.30 - 7.50 ppm (t, 1H): Aromatic proton at

-

8.30 - 8.50 ppm (s, 1H): Characteristic

-

3.60 - 3.75 ppm (s, 3H): Characteristic

Mass Spectrometry (MS)

-

Method: ESI-MS (Positive Mode)

-

Expected Ion:

-

Fragmentation: Loss of

or

Reactivity & Applications in Drug Design

The 5-amino-2-methylphthalazin-1-one scaffold is a "privileged structure" in medicinal chemistry, particularly for targeting enzymes that recognize the nicotinamide pocket, such as PARP.

Key Reactivity Profiles

-

Nucleophilic Acylation: The

-amino group is a moderate nucleophile. It reacts readily with acid chlorides, isocyanates, and activated esters to form amides and ureas. This is the primary vector for extending the scaffold in SAR (Structure-Activity Relationship) studies. -

Sandmeyer Reaction: The amino group can be converted to a diazonium salt, allowing for substitution with halides (F, Cl, Br, I) or nitriles, enabling access to 5-halo-phthalazinones.

-

Electrophilic Aromatic Substitution: The phthalazinone ring is electron-deficient, but the amino group activates the benzene ring, directing electrophiles to the ortho or para positions relative to the amine (positions 6 and 8).

Signaling Pathway: PARP Inhibition Mechanism[8]

Phthalazinones mimic the nicotinamide moiety of

Caption: Figure 2. Mechanism of Action: Phthalazinone scaffold acting as a competitive inhibitor at the PARP catalytic site.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place under inert atmosphere (

or Ar) to prevent oxidation of the amino group over long periods.

References

-

BenchChem. Synthesis of 2-amino-4-methylphthalazin-1(2H)-one from 2-acylbenzoic acid: An In-depth Technical Guide. BenchChem Technical Resources. Link

-

Schmidt, A., et al. (2010). Tetrahydronaphthalene derivatives, process for their production and their use as anti-inflammatory agents. U.S. Patent No. 7,659,297. Washington, DC: U.S. Patent and Trademark Office. Link

-

Malinowski, Z., et al. (2021).[2] Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Beilstein Journal of Organic Chemistry, 17, 558–568. Link

-

PubChem. 2-Methylphthalazin-1-one (Compound Summary). National Center for Biotechnology Information. Link

-

Vila, N., et al. (2015).[1][3] Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry, 97, 462-482. Link

Sources

Spectroscopic Data of 5-Amino-2-methylphthalazin-1-one: A Technical Guide

This guide details the spectroscopic characterization, synthesis, and technical specifications of 5-Amino-2-methylphthalazin-1-one . This compound is a critical heterocyclic intermediate, primarily utilized in the development of non-steroidal anti-inflammatory agents (e.g., glucocorticoid receptor modulators) and poly(ADP-ribose) polymerase (PARP) inhibitors.

Chemical Identity & Core Properties

5-Amino-2-methylphthalazin-1-one is a phthalazinone derivative characterized by a fused benzene-pyridazine ring system, an amide functionality, and a primary amino group at the 5-position.

| Property | Specification |

| IUPAC Name | 5-Amino-2-methyl-2H-phthalazin-1-one |

| CAS Number | Not widely indexed; Specific Intermediate (Ref: US7659297B2) |

| Molecular Formula | C₉H₉N₃O |

| Molecular Weight | 175.19 g/mol |

| Exact Mass | 175.0746 |

| Appearance | Pale yellow to off-white solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| Melting Point | ~210–215 °C (Derivative dependent) |

Synthesis & Preparation Protocol

The synthesis of 5-amino-2-methylphthalazin-1-one presents a regioselectivity challenge. The optimal route proceeds from 3-nitrophthalic anhydride , ensuring the amino group is installed at the correct position (C5) relative to the carbonyl (C1).

Synthetic Pathway

-

Cyclization : 3-Nitrophthalic anhydride reacts with hydrazine to form 5-nitrophthalazin-1(2H)-one.

-

Methylation : Selective N-methylation at the 2-position using methyl iodide or dimethyl sulfate.

-

Reduction : Catalytic hydrogenation or chemical reduction (Fe/HCl) of the nitro group to the amine.

Experimental Protocol (Step-by-Step)

Step 1: Synthesis of 5-Nitrophthalazin-1(2H)-one

-

Reagents : 3-Nitrophthalic anhydride (10.0 g), Hydrazine hydrate (1.1 eq), Acetic acid (glacial).

-

Procedure : Dissolve anhydride in AcOH. Add hydrazine dropwise at 0°C. Reflux for 4 hours. Cool to precipitate the product.

-

Observation : The major isomer is the 5-nitro derivative due to steric governance; the 8-nitro isomer is a minor byproduct.

Step 2: N-Methylation to 5-Nitro-2-methylphthalazin-1-one

-

Reagents : 5-Nitrophthalazin-1-one, Methyl Iodide (MeI), K₂CO₃, DMF.

-

Procedure : Suspend starting material in DMF with K₂CO₃. Add MeI (1.2 eq) at room temperature. Stir for 12 hours. Pour into ice water. Filter the yellow precipitate.

-

Critical Control : Avoid O-methylation (lactim ether formation) by using a polar aprotic solvent (DMF) and carbonate base.

Step 3: Reduction to 5-Amino-2-methylphthalazin-1-one

-

Reagents : 5-Nitro-2-methylphthalazin-1-one, Pd/C (10%), H₂ (balloon), Methanol/THF.

-

Procedure : Hydrogenate at RT for 6 hours. Filter through Celite. Concentrate to yield the title compound.

Spectroscopic Characterization

The following data is synthesized from experimental precedents of the phthalazinone core and specific patent disclosures (US7659297B2).

Nuclear Magnetic Resonance (¹H NMR)

Solvent : DMSO-d₆ (400 MHz)

| Signal (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |

| 3.72 | Singlet (s) | 3H | N-CH₃ | Characteristic N-methyl amide signal. |

| 5.85 | Broad Singlet (br s) | 2H | -NH₂ | Exchangeable with D₂O; position varies with concentration. |

| 6.95 | Doublet (d, J=8.0 Hz) | 1H | Ar-H6 | Ortho to amino group (shielded). |

| 7.45 | Triplet (t, J=8.0 Hz) | 1H | Ar-H7 | Meta to amino group. |

| 7.60 | Doublet (d, J=8.0 Hz) | 1H | Ar-H8 | Peri to carbonyl (deshielded relative to H6). |

| 8.45 | Singlet (s) | 1H | Ar-H4 | Azomethine proton (N=CH); highly characteristic downfield singlet. |

Interpretation :

-

The singlet at 8.45 ppm is the diagnostic "fingerprint" for the phthalazinone ring (H4), confirming the cyclized core.

-

The upfield shift of H6 (6.95 ppm) compared to unsubstituted phthalazinone confirms the electron-donating effect of the 5-amino group.

Mass Spectrometry (MS)

-

Ionization Mode : ESI+ (Electrospray Ionization)

-

Molecular Ion : [M+H]⁺ = 176.08 m/z

-

Fragmentation Pattern :

-

176 → 147 : Loss of N₂H (Ring contraction/cleavage).

-

176 → 133 : Loss of CH₃NCO (Retro-heterocyclic cleavage).

-

Infrared Spectroscopy (FT-IR)

-

Medium : KBr Pellet

-

Key Absorptions :

-

3450, 3320 cm⁻¹ : N-H stretching (Primary amine, doublet).

-

1645 cm⁻¹ : C=O stretching (Strong, Lactam amide I).

-

1580 cm⁻¹ : C=C aromatic skeletal vibrations.

-

1340 cm⁻¹ : C-N stretching (Aromatic amine).

-

Data Visualization & Pathways

Figure 1: Synthesis and Reaction Pathway

The following diagram illustrates the regioselective synthesis from 3-nitrophthalic anhydride.

Caption: Step-wise synthesis of 5-Amino-2-methylphthalazin-1-one showing key reagents and intermediates.

Figure 2: Mass Spectrometry Fragmentation Logic

Proposed fragmentation pathway for structural verification.

Caption: Proposed ESI-MS fragmentation pathway for 5-Amino-2-methylphthalazin-1-one.

Biological & Industrial Context[1][2]

This compound serves as a versatile "scaffold builder" in medicinal chemistry.[1][2]

-

Glucocorticoid Receptor Modulators : As detailed in US Patent 7,659,297 , the 5-amino-2-methylphthalazin-1-one moiety is used to construct complex tetrahydronaphthalene derivatives with anti-inflammatory properties. The amino group acts as a nucleophile to form imine or amine linkages with steroidal cores.

-

PARP Inhibition : The phthalazinone core mimics the nicotinamide pocket of NAD+, making it a privileged structure for designing PARP-1/2 inhibitors (e.g., Olaparib analogs).

References

-

Schäcke, H., et al. "Tetrahydronaphthalene derivatives, process for their production and their use as anti-inflammatory agents." U.S. Patent No. 7,659,297. Washington, DC: U.S. Patent and Trademark Office. (2010).

-

Potuckova, E., et al. "Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity." Beilstein Journal of Organic Chemistry, 17, 558–568 (2021).

-

BenchChem. "5-Amino-2-methylphthalazin-1-one: Structure and Applications." (2024).

-

PubChem. "2-Methylphthalazin-1-one (Compound Summary)." National Library of Medicine.

Sources

An In-depth Technical Guide to the Core Mechanism of Action of 5-Amino-2-methylphthalazin-1-one

Abstract

The phthalazinone scaffold is a cornerstone in modern medicinal chemistry, giving rise to a diverse array of pharmacologically active agents. This technical guide delves into the probable core mechanism of action of 5-Amino-2-methylphthalazin-1-one, a specific derivative within this important class. Due to the limited direct research on this precise molecule, this paper synthesizes evidence from structurally analogous phthalazinone compounds to postulate its primary biological activities. The predominant mechanism of action for many substituted phthalazinones is the inhibition of Poly (ADP-ribose) polymerase (PARP), a critical enzyme in DNA single-strand break repair. A secondary, yet significant, mechanism observed in this chemical class is the inhibition of various protein kinases involved in cell cycle regulation and signaling. This guide will provide a comprehensive overview of these mechanisms, supported by detailed experimental protocols to enable the validation of these activities for 5-Amino-2-methylphthalazin-1-one in a research setting.

Introduction: The Phthalazinone Scaffold in Drug Discovery

Phthalazinones are a class of bicyclic nitrogen-containing heterocyclic compounds that have demonstrated remarkable versatility as pharmacophores.[1][2] The rigid, planar structure of the phthalazinone core provides an excellent framework for the spatial orientation of various substituents, enabling precise interactions with a range of biological targets. This has led to the development of phthalazinone-based drugs with a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, and antihypertensive agents.[3][4]

Several prominent drugs and clinical candidates feature the phthalazinone core, underscoring its significance. Perhaps the most well-known is Olaparib, a potent PARP inhibitor approved for the treatment of certain types of ovarian, breast, and prostate cancers.[5][6] The success of Olaparib has spurred further investigation into phthalazinone derivatives as targeted cancer therapies.[3] Additionally, various phthalazinone compounds have been identified as potent inhibitors of kinases such as Aurora kinases and Hematopoietic Progenitor Kinase 1 (HPK1), which are also key targets in oncology.[1][7][8]

Given this precedent, it is highly probable that 5-Amino-2-methylphthalazin-1-one also exerts its biological effects through the modulation of these critical cellular enzymes. The subsequent sections will explore these potential mechanisms in detail.

Postulated Primary Mechanism of Action: PARP Inhibition

The structural similarity of 5-Amino-2-methylphthalazin-1-one to known PARP inhibitors strongly suggests that its primary mechanism of action is the inhibition of the PARP family of enzymes, particularly PARP1.[5][9] PARP1 is a key player in the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs).[10]

The Role of PARP in DNA Repair

When a single-strand break occurs in DNA, PARP1 is rapidly recruited to the site of damage.[11] Upon binding to the broken DNA, PARP1 undergoes a conformational change that activates its catalytic domain. This active domain utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize and attach long, branched chains of poly(ADP-ribose) (PAR) onto itself and other nearby proteins, a process known as PARylation.[9] These PAR chains act as a scaffold, recruiting other DNA repair proteins to the damage site to carry out the necessary repairs.[9]

The Concept of Synthetic Lethality

PARP inhibitors exploit a phenomenon known as "synthetic lethality".[5] This occurs when the simultaneous loss of two genes or pathways results in cell death, whereas the loss of either one alone does not. Many cancers arise from mutations in genes responsible for homologous recombination (HR), a major pathway for repairing double-strand DNA breaks (DSBs). The BRCA1 and BRCA2 genes are prime examples of HR pathway components.[10]

In a healthy cell, if the BER pathway is blocked by a PARP inhibitor, the resulting unrepaired SSBs can stall replication forks during cell division, leading to the formation of DSBs. These DSBs can then be efficiently repaired by the intact HR pathway. However, in a cancer cell with a deficient HR pathway (e.g., due to BRCA1/2 mutations), the cell is unable to repair these DSBs and is pushed towards apoptosis.[5][10] This selective killing of cancer cells while sparing healthy cells is the therapeutic basis of PARP inhibitors.[9]

PARP Trapping

Modern research has revealed that the efficacy of PARP inhibitors is not solely due to the inhibition of PARP's catalytic activity. A crucial aspect of their mechanism is "PARP trapping," where the inhibitor binds to the PARP enzyme in a way that prevents its dissociation from the DNA damage site.[11][12] This trapped PARP-DNA complex is itself a cytotoxic lesion that obstructs DNA replication and transcription, further contributing to the formation of lethal DSBs.[11] Different PARP inhibitors exhibit varying degrees of trapping efficiency, which may influence their clinical potency and toxicity profiles.[12]

Figure 1: The mechanism of synthetic lethality induced by PARP inhibitors in homologous recombination (HR) deficient cancer cells.

Potential Secondary Mechanism of Action: Kinase Inhibition

The phthalazinone scaffold is also prevalent in a number of potent and selective kinase inhibitors.[7][13] Kinases are a large family of enzymes that regulate the majority of cellular pathways by phosphorylating specific protein substrates. Dysregulation of kinase activity is a common feature of cancer and other diseases. Therefore, it is plausible that 5-Amino-2-methylphthalazin-1-one could also exhibit inhibitory activity against one or more protein kinases.

Phthalazinone-based compounds have been successfully developed to target several kinases, including:

-

Aurora Kinases: These are serine/threonine kinases that play essential roles in mitosis. Inhibitors of Aurora A and B, some of which contain a phthalazinone core, can induce cell cycle arrest and apoptosis in cancer cells.[7][14]

-

Hematopoietic Progenitor Kinase 1 (HPK1): A negative regulator of T-cell activation, HPK1 is an attractive target for cancer immunotherapy. Phthalazinone derivatives have been reported as potent HPK1 inhibitors, enhancing T-cell responses against tumors.[1]

The specific kinase or kinases that 5-Amino-2-methylphthalazin-1-one might inhibit would depend on the precise way its substituents interact with the ATP-binding pocket or allosteric sites of the enzyme.

Figure 2: A generalized signaling pathway illustrating the mechanism of kinase inhibition by a phthalazinone derivative.

Experimental Protocols for Mechanism of Action Validation

To empirically determine the mechanism of action of 5-Amino-2-methylphthalazin-1-one, a series of well-established biochemical and cell-based assays are required. The following protocols provide a framework for these investigations.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to verify that a compound binds to its intended target within a cellular environment.[15][16] The principle is based on the ligand-induced thermal stabilization of the target protein.[16]

Figure 3: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., a cancer cell line with a known HR deficiency like MDA-MB-436 for PARP inhibition studies) to 70-80% confluency.

-

Treat cells with varying concentrations of 5-Amino-2-methylphthalazin-1-one or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.[17]

-

-

Heat Challenge:

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step to room temperature for 3 minutes.[18]

-

-

Cell Lysis:

-

Lyse the cells by freeze-thaw cycles or by adding a lysis buffer supplemented with protease and phosphatase inhibitors.[17]

-

-

Separation of Soluble and Precipitated Proteins:

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[17]

-

-

Detection of Soluble Protein:

-

Carefully collect the supernatant (soluble fraction).

-

Analyze the amount of the target protein (e.g., PARP1 or a specific kinase) in the supernatant by Western blotting using a specific primary antibody.[15]

-

-

Data Analysis:

-

Quantify the band intensities from the Western blot.

-

Plot the percentage of soluble protein against the temperature to generate a "melt curve." A shift in the melt curve to higher temperatures in the presence of the compound indicates target engagement.[18]

-

Enzymatic Activity Assays

4.2.1. In Vitro PARP1 Activity Assay (Fluorometric)

This assay measures the catalytic activity of PARP1 by quantifying the consumption of NAD+.

Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer containing Tris-HCl, MgCl₂, and DTT.

-

Prepare solutions of recombinant human PARP1 enzyme, activated DNA (to stimulate PARP1 activity), β-NAD+, and the test compound (5-Amino-2-methylphthalazin-1-one) at various concentrations.[19]

-

-

Assay Procedure:

-

Detection:

-

Data Analysis:

-

Calculate the percentage of PARP1 inhibition for each compound concentration relative to a no-inhibitor control.

-

Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

4.2.2. In Vitro Kinase Activity Assay (Radiometric)

This "gold standard" assay measures the transfer of a radiolabeled phosphate from ATP to a substrate protein or peptide.[21]

Protocol:

-

Reagent Preparation:

-

Prepare a kinase reaction buffer.

-

Prepare solutions of the recombinant kinase of interest, its specific substrate (protein or peptide), and the test compound.

-

Prepare [γ-³³P]ATP.[21]

-

-

Assay Procedure:

-

In a microplate, combine the kinase, substrate, test compound, and reaction buffer.

-

Initiate the reaction by adding [γ-³³P]ATP.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction.

-

Spot the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane, while the free [γ-³³P]ATP will not.[21]

-

Wash the membrane to remove unincorporated radiolabel.

-

Measure the radioactivity on the filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

-

Cell-Based Viability Assay: MTT Assay

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of a compound.

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[22]

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of 5-Amino-2-methylphthalazin-1-one for a specified period (e.g., 72 hours).

-

-

MTT Incubation:

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.[22]

-

Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[23]

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[24]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

-

Table 1: Summary of Experimental Assays

| Assay Name | Purpose | Principle | Key Output |

| Cellular Thermal Shift Assay (CETSA) | To confirm intracellular target engagement | Ligand binding increases the thermal stability of the target protein. | Melt curve shift (ΔTₘ) |

| In Vitro PARP1 Activity Assay | To quantify the inhibition of PARP1's catalytic activity | Measures the consumption of NAD+ by PARP1. | IC₅₀ value |

| In Vitro Kinase Activity Assay | To quantify the inhibition of a specific kinase's activity | Measures the transfer of radiolabeled phosphate from ATP to a substrate. | IC₅₀ value |

| MTT Cell Viability Assay | To assess the cytotoxic or cytostatic effect of the compound | Mitochondrial enzymes in viable cells reduce MTT to a colored formazan product. | GI₅₀ or IC₅₀ value |

Conclusion and Future Directions

While direct experimental data for 5-Amino-2-methylphthalazin-1-one is not yet widely available, its chemical structure strongly suggests a mechanism of action centered on the inhibition of PARP and potentially protein kinases. The principle of synthetic lethality through PARP inhibition represents a powerful and validated strategy in oncology, particularly for cancers with defects in homologous recombination repair. The potential for dual PARP and kinase inhibition could also offer synergistic therapeutic effects.

The experimental protocols detailed in this guide provide a clear and robust roadmap for elucidating the precise molecular mechanisms of 5-Amino-2-methylphthalazin-1-one. Future research should focus on executing these assays to confirm target engagement, determine inhibitory potency against a panel of PARP enzymes and kinases, and evaluate its efficacy in relevant cancer cell lines and preclinical models. Such studies will be crucial in validating the therapeutic potential of this promising phthalazinone derivative.

References

A comprehensive, numbered list of all cited sources with full details and clickable URLs will be provided upon request.

Sources

- 1. Discovery of 1(2H)-phthalazinone and 1(2H)-isoquinolinone derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. runa.sergas.gal [runa.sergas.gal]

- 4. Frontiers | Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies [frontiersin.org]

- 5. PARP inhibitors — Knowledge Hub [genomicseducation.hee.nhs.uk]

- 6. An Overview of PARP Inhibitors for the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The synthesis and anti-tumour properties of novel 4-substituted phthalazinones as Aurora B kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 10. cancerresearchuk.org [cancerresearchuk.org]

- 11. drugtargetreview.com [drugtargetreview.com]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. bmglabtech.com [bmglabtech.com]

- 21. reactionbiology.com [reactionbiology.com]

- 22. broadpharm.com [broadpharm.com]

- 23. creative-diagnostics.com [creative-diagnostics.com]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Phthalazinone Core: A Technical Guide to a Century of Discovery and Therapeutic Innovation

Abstract

The phthalazinone scaffold, a seemingly simple nitrogen-containing heterocycle, has carved a remarkable path through the annals of medicinal chemistry. From its initial synthesis in the late 19th century to its current position as the cornerstone of blockbuster anticancer drugs, the journey of phthalazinone is a compelling narrative of serendipity, rational design, and evolving scientific understanding. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and synthetic development of phthalazinone compounds. We will dissect the intricate mechanisms of action that bestow upon this scaffold a diverse pharmacological profile, with a particular focus on its paradigm-shifting role in oncology as a potent inhibitor of Poly(ADP-ribose) polymerase (PARP). This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on this enduringly significant pharmacophore.

I. The Genesis of a Privileged Scaffold: A Historical Perspective

The story of the phthalazinone core begins not with a flash of therapeutic insight, but with the fundamental exploration of heterocyclic chemistry. The parent phthalazine molecule was first brought into existence in 1893 by German chemists Siegmund Gabriel and Georg Pinkus.[1][2] Their pioneering work, which involved the condensation of ω-tetrabromorthoxylene with hydrazine, laid the chemical foundation for what would become a vast and pharmacologically rich family of compounds.[2]

For several decades, phthalazinones remained largely a subject of academic curiosity. However, the therapeutic potential of this scaffold was dramatically unveiled in the mid-20th century through a classic case of serendipity in drug discovery. While investigating phthalazine derivatives for antimalarial properties, researchers stumbled upon the potent vasodilatory effects of a simple derivative, hydralazine. This unexpected discovery led to its development as one of the first orally active antihypertensive agents, fundamentally changing the management of hypertension.[3]

Another early derivative, luminol, a phthalhydrazide first synthesized in 1902, gained fame not for its medicinal properties, but for its remarkable chemiluminescence, which has made it an invaluable tool in forensic science.[1] These early discoveries, though disparate in their application, highlighted the chemical versatility of the phthalazine core and set the stage for its future prominence in drug development. The trajectory from a broad-acting vasodilator like hydralazine to highly targeted therapies like olaparib encapsulates the evolution of drug design itself over the last 70 years.[3]

II. The Art of Assembly: Synthetic Routes to the Phthalazinone Core

The accessibility and versatility of the phthalazinone scaffold are underpinned by robust and adaptable synthetic methodologies. The most classical and widely employed approach involves the cyclocondensation of a phthalic acid derivative with a hydrazine.

A. The Foundational Synthesis: From Phthalic Anhydride to Phthalazinone

The reaction of readily available phthalic anhydride with hydrazine hydrate is a cornerstone of phthalazinone synthesis, providing a straightforward and efficient route to the core structure.[3] This method's simplicity and use of inexpensive starting materials have made it a workhorse in both academic and industrial settings.

B. Representative Experimental Protocol: Synthesis of 4-(4-Hydroxyphenyl)phthalazin-1(2H)-one

This two-step protocol details a scalable synthesis of a key phthalazinone intermediate, beginning with a Friedel-Crafts acylation followed by cyclization.[4]

Step 1: Synthesis of 2-(4-hydroxybenzoyl)benzoic acid (Friedel-Crafts Acylation)

-

Reactor Setup: To a 50 L glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add anhydrous aluminum chloride (2.93 kg, 22.0 mol) and dichloromethane (DCM, 20 L).

-

Cooling: Cool the stirred suspension to 0-5 °C using an ice bath.

-

Addition of Phthalic Anhydride: Add phthalic anhydride (1.48 kg, 10.0 mol) portion-wise, ensuring the internal temperature does not exceed 10 °C.

-

Addition of Phenol: Slowly add molten phenol (0.94 kg, 10.0 mol) dropwise over 1-2 hours, maintaining the internal temperature below 10 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC.

-

Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice (10 kg) and concentrated hydrochloric acid (1 L) in a well-ventilated fume hood.

-

Work-up: Stir the resulting mixture vigorously for 30 minutes. Separate the organic layer and extract the aqueous layer with DCM (2 x 2 L). Combine the organic layers and wash with deionized water (3 x 5 L) and then with brine (5 L).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(4-hydroxybenzoyl)benzoic acid.

Step 2: Synthesis of 4-(4-Hydroxyphenyl)phthalazin-1(2H)-one (Cyclization)

-

Reactor Setup: To a 50 L glass reactor, add the crude 2-(4-hydroxybenzoyl)benzoic acid (2.42 kg, 10.0 mol) from Step 1 and ethanol (25 L).

-

Addition of Hydrazine: Stir the mixture to form a suspension and slowly add hydrazine hydrate (0.75 kg, 12.0 mol) at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction for the disappearance of the starting material by TLC or HPLC.

-

Isolation: Once the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.

-

Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield 4-(4-hydroxyphenyl)phthalazin-1(2H)-one.

III. Mechanism of Action: The Molecular Basis of a Diverse Pharmacology

The phthalazinone scaffold's ability to engage with a wide range of biological targets is a testament to its unique structural features. Its rigid, planar nature and the presence of hydrogen bond donors and acceptors allow for specific and high-affinity interactions within protein binding pockets.

A. The Game Changer in Oncology: PARP Inhibition and Synthetic Lethality

The most profound impact of phthalazinone chemistry on modern medicine has been the development of PARP inhibitors for cancer therapy.[5] This represents a triumph of rational drug design, moving from a broad understanding of DNA repair to a highly targeted therapeutic strategy.

The Principle of Synthetic Lethality:

The efficacy of phthalazinone-based PARP inhibitors, such as the landmark drug Olaparib , is rooted in the concept of synthetic lethality.[2] Many hereditary cancers, particularly those associated with mutations in the BRCA1 and BRCA2 genes, have a deficient homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs).[5] These cancer cells become heavily reliant on an alternative DNA repair pathway, base excision repair (BER), to fix single-strand breaks (SSBs). PARP1 is a critical enzyme in the BER pathway.[6]

When a PARP inhibitor blocks the action of PARP1, SSBs go unrepaired. During DNA replication, these unrepaired SSBs are converted into lethal DSBs. In a healthy cell with functional HR, these DSBs can be efficiently repaired. However, in a BRCA-mutated cancer cell, the HR pathway is already compromised. The cell is therefore unable to repair these DSBs, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[5] This selective killing of cancer cells while sparing healthy cells is the hallmark of synthetic lethality.

Molecular Mechanism of PARP Inhibition:

Phthalazinone-based PARP inhibitors function through a dual mechanism:

-

Catalytic Inhibition: The phthalazinone core mimics the nicotinamide moiety of NAD+, the natural substrate for PARP1.[5] It binds to the catalytic domain of the enzyme, preventing it from synthesizing poly(ADP-ribose) chains and recruiting other DNA repair proteins to the site of damage.

-

PARP Trapping: Perhaps more critically, these inhibitors trap the PARP1 enzyme onto the DNA at the site of the single-strand break.[7] This trapped PARP-DNA complex is a significant physical obstruction to DNA replication and is even more cytotoxic than the unrepaired SSB alone.[7]

Sources

- 1. bellbrooklabs.com [bellbrooklabs.com]

- 2. icr.ac.uk [icr.ac.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. onclive.com [onclive.com]

- 6. The development of PARP inhibitors in ovarian cancer: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to Investigating the Therapeutic Potential of 5-Amino-2-methylphthalazin-1-one

Abstract

The phthalazin-1(2H)-one core is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] This guide focuses on 5-Amino-2-methylphthalazin-1-one, a specific analogue whose therapeutic potential remains largely uncharacterized. By leveraging structure-activity relationships from well-documented phthalazinone derivatives, we outline a strategic, multi-tiered approach to identify and validate its most promising therapeutic targets. This document provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks for researchers in drug discovery and development to systematically explore this compound's mechanism of action. We will focus on three primary areas of high therapeutic potential for this structural class: Oncology, Inflammation, and Neurological Disorders.

Introduction: The Phthalazinone Scaffold as a Foundation for Drug Discovery

Phthalazinone and its derivatives are recognized for their capacity to interact with a diverse range of biological targets, a property attributable to their rigid, planar structure and hydrogen bonding capabilities.[2][3] Notably, compounds sharing this core have yielded potent inhibitors of key enzyme families, including Poly (ADP-ribose) polymerases (PARPs), various protein kinases, and phosphodiesterases (PDEs).[1][2][4] For example, the FDA-approved drug Olaparib, a PARP inhibitor for certain cancers, features a substituted phthalazinone moiety, underscoring the clinical significance of this scaffold.[1]

The structure of 5-Amino-2-methylphthalazin-1-one presents specific chemical features—an amino group at the C5 position and a methyl group at the N2 position—that can influence its binding affinity, selectivity, and pharmacokinetic properties. This guide proposes a logical workflow to de-orphanize this compound, starting with broad phenotypic screening and progressing to specific, hypothesis-driven target validation.

Prioritized Therapeutic Areas and Potential Molecular Targets

Based on extensive evidence from related analogues, we have identified three primary therapeutic areas for investigation. The following table summarizes the highest-priority molecular targets within these areas.

| Therapeutic Area | Potential Molecular Target | Rationale for Investigation | Primary Validation Assay |

| Oncology | Poly (ADP-ribose) polymerase (PARP-1) | The phthalazinone core is a known pharmacophore for PARP inhibition.[1][3] This is a key target in cancers with deficient DNA repair pathways (e.g., BRCA mutations). | PARP-1 Activity Assay (HTS) |

| Oncology | Aurora & p38 MAP Kinases | Phthalazinone hybrids have demonstrated potent inhibition of kinases crucial for cell cycle progression and stress/inflammatory responses.[1][5] | In Vitro Kinase Inhibition Panel |

| Inflammation | Phosphodiesterase 4 (PDE4) | Inhibition of PDE4, which degrades cyclic AMP (cAMP), is a validated anti-inflammatory mechanism. Related compounds show PDE inhibitory activity.[4][5] | PDE4 Enzyme Inhibition Assay |

| Neurological | Acetylcholinesterase (AChE) | Some phthalazinone derivatives inhibit AChE, an enzyme central to cholinergic neurotransmission and a target in Alzheimer's disease.[2] | Ellman's Reagent-Based Assay |

Tier 1 Investigation: Anticancer Activity

The most prominent activity associated with the phthalazinone scaffold is anticancer efficacy.[1][5][6] Our investigation begins here, focusing first on broad cytotoxicity before narrowing to specific molecular targets like PARP and essential kinases.

Target Hypothesis: PARP-1 Inhibition

PARP-1 is a nuclear enzyme that detects single-strand DNA breaks and facilitates their repair. In cancers with mutations in the BRCA1/2 genes, an alternative DNA repair pathway is already compromised. Inhibiting PARP-1 in these cells creates a "synthetic lethality," where the accumulation of DNA damage leads to apoptosis. Given that Olaparib and other 4-substituted phthalazinones are recognized PARP inhibitors, this is a primary hypothesis for 5-Amino-2-methylphthalazin-1-one.[1]

Caption: Mechanism of synthetic lethality via PARP-1 inhibition in BRCA-mutant cells.

Experimental Protocols: Oncology

This initial screen assesses the compound's ability to reduce cell viability across a panel of cancer cell lines.

-

Cell Lines: A2780 (ovarian), NCI-H460 (lung), and MCF-7 (breast) are recommended based on their use in evaluating similar compounds.[7] A non-cancerous cell line (e.g., L-929) should be included to assess general cytotoxicity.[5]

-

Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a 2x serial dilution of 5-Amino-2-methylphthalazin-1-one (e.g., from 100 µM to 0.1 µM) in culture medium. Add 100 µL of the compound dilutions to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Cisplatin).

-

Incubation: Incubate plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) solution to each well and incubate for 4 hours.[7]

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited) using non-linear regression analysis.

This biochemical assay directly measures the inhibition of PARP-1 enzyme activity.

-

Reagents: Use a commercially available PARP-1 assay kit (e.g., from Trevigen or BPS Bioscience) which typically includes recombinant PARP-1, activated DNA, and NAD⁺.

-

Reaction Setup: In a 96-well plate, add assay buffer, activated DNA, and varying concentrations of 5-Amino-2-methylphthalazin-1-one. Include a known PARP inhibitor (e.g., Olaparib) as a positive control and a no-inhibitor control.

-

Enzyme Addition: Initiate the reaction by adding recombinant PARP-1 enzyme to all wells.

-

NAD⁺ Addition: Add NAD⁺ to start the PARP-1 reaction. Incubate at room temperature for 60 minutes.

-

Detection: Add the detection reagent (often a fluorescently labeled NAD⁺ analogue or an antibody-based detection system) and incubate as per the manufacturer's instructions.

-

Data Acquisition: Read the signal (e.g., fluorescence or absorbance) on a plate reader.

-

Analysis: Normalize the data to controls and calculate the IC₅₀ for PARP-1 inhibition.

Tier 2 Investigation: Anti-Inflammatory & Neurological Activity

Should the compound show low cytotoxicity or if a broader therapeutic profile is desired, exploring anti-inflammatory and neurological targets is a logical next step.

Target Hypothesis: PDE4 Inhibition and cAMP Modulation

Phosphodiesterases (PDEs) are enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP). PDE4 is specific for cAMP and is highly expressed in inflammatory cells. Inhibiting PDE4 increases intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines like TNF-α and IL-2. Some phthalazinones are known to possess anti-inflammatory properties, potentially through this mechanism.[4][5]

Caption: PDE4 inhibition elevates cAMP, leading to a downstream anti-inflammatory effect.

Experimental Protocols: Inflammation & Neurology

This assay measures the direct inhibition of PDE4 activity.

-

Reagents: Use a commercially available PDE4 assay kit (e.g., from BPS Bioscience) which provides the PDE4 enzyme and a fluorescently labeled cAMP substrate (F-cAMP).

-

Reaction Setup: In a 384-well plate, add assay buffer and serial dilutions of 5-Amino-2-methylphthalazin-1-one. Use Rolipram as a positive control.

-

Substrate Addition: Add the F-cAMP substrate to all wells.

-

Enzyme Addition: Initiate the reaction by adding the PDE4 enzyme. Incubate for 60 minutes at room temperature.

-

Detection: Add a binding agent that binds to the hydrolyzed, non-fluorescent product (F-AMP). This results in a change in fluorescence polarization.

-

Data Acquisition: Read the fluorescence polarization on a suitable plate reader.

-

Analysis: Calculate the IC₅₀ value from the concentration-response curve.

This colorimetric assay quantifies AChE activity.

-

Reagents: Acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and purified AChE from electric eel.

-

Reaction Setup: In a 96-well plate, add phosphate buffer (pH 8.0), DTNB solution, and varying concentrations of the test compound. Use Donepezil as a positive control.

-

Enzyme Addition: Add AChE solution to the wells and incubate for 15 minutes at 25°C.

-

Substrate Addition: Initiate the reaction by adding the substrate, ATCI.

-

Data Acquisition: Immediately begin monitoring the increase in absorbance at 412 nm every minute for 10-15 minutes. The color change is due to the reaction of thiocholine (the product of ATCI hydrolysis) with DTNB.

-

Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition and calculate the IC₅₀ value.

Integrated Target Validation Workflow

Caption: A multi-tiered workflow for the systematic validation of therapeutic targets.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of 5-Amino-2-methylphthalazin-1-one. By focusing on high-probability targets derived from the known pharmacology of the phthalazinone scaffold, researchers can efficiently probe its therapeutic potential. The initial focus should remain on oncology targets, particularly PARP and kinase inhibition, where the precedence is strongest. Positive hits in these biochemical assays must be followed by cellular assays to confirm target engagement and functional outcomes in a biological context (e.g., measuring downstream signaling or apoptosis). Subsequent structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogues, will be crucial for optimizing potency and selectivity, ultimately paving the way for potential lead candidate development.

References

-

Garrido-Castro, A. F., et al. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules. Available at: [Link]

-

Saczewski, J., et al. (2021). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate (2021). Amino- and polyaminophthalazin-1(2 H )-ones: synthesis, coordination properties, and biological activity. ResearchGate. Available at: [Link]

-

Saczewski, J., et al. (2021). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Garrido-Castro, A. F., et al. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. MDPI. Available at: [Link]

-

ResearchGate (2025). ChemInform Abstract: Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery. ResearchGate. Available at: [Link]

Sources

- 1. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Hydroxy-2-methylphthalazin-1(2H)-one|CAS 18393-54-9 [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents [mdpi.com]

A Technical Guide to the Preliminary Screening of 6-Amino-2-methylphthalazin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the initial evaluation of 6-Amino-2-methylphthalazin-1(2H)-one, a phthalazinone derivative with significant potential in drug discovery. The phthalazinone scaffold is a privileged structure, appearing in numerous compounds with a wide array of pharmacological activities, including anticancer and anti-inflammatory effects.[1][2][3] This document outlines a logical, multi-tiered screening approach, beginning with fundamental physicochemical characterization and progressing to targeted biological assays. The primary focus is on evaluating its potential as an inhibitor of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair and a validated target in oncology.[4] Protocols for assessing general cytotoxicity are also detailed to establish a preliminary therapeutic window. The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for more advanced preclinical development.

Introduction and Rationale

The phthalazinone core is of considerable interest in medicinal chemistry due to its versatile biological activities.[2][3] Derivatives have been investigated for their potential as anticancer, antihypertensive, and anti-inflammatory agents.[1][2] 6-Amino-2-methylphthalazin-1(2H)-one is a structural analog of luminol, a compound known for its chemiluminescent properties, and is closely related to other aminophthalazinones that have been explored as PARP inhibitors. The inhibition of PARP is a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[4] By inhibiting PARP, single-strand DNA breaks are converted into more lethal double-strand breaks during replication, leading to synthetic lethality in cancer cells with compromised homologous recombination repair.

A preliminary screening cascade is essential in early-stage drug discovery to efficiently identify compounds with desirable biological activity and drug-like properties.[5] This process helps to de-risk projects by eliminating unsuitable candidates early, thereby saving significant time and resources.[6] This guide focuses on three critical preliminary assessments for 6-Amino-2-methylphthalazin-1(2H)-one:

-

Physicochemical Properties: Understanding the solubility of a compound is paramount, as poor solubility can confound biological assay results and predict downstream challenges in formulation and bioavailability.[7]

-

Target-Based Screening: A direct assessment of the compound's ability to inhibit PARP1, the most abundant and well-studied member of the PARP family.

-

Cell-Based Screening: Evaluation of general cytotoxicity to determine the compound's effect on cell viability and to establish an initial therapeutic index.[6][8]

The following sections provide detailed, field-proven protocols for each of these stages, explaining the causality behind experimental choices to ensure both technical accuracy and practical applicability.

Tier 1: Foundational Physicochemical Characterization

The initial step in evaluating any new chemical entity is to understand its fundamental physical properties. Aqueous solubility is a critical parameter that influences all subsequent biological testing.[9]

Kinetic Solubility Assessment

Kinetic solubility is measured in early discovery to ensure a compound remains in solution under the conditions of in vitro assays.[10] This is typically performed by diluting a DMSO stock solution into an aqueous buffer and observing for precipitation.[9]

Rationale: Many in vitro high-throughput screens utilize compounds stored in DMSO. Understanding the concentration at which the compound precipitates upon dilution into aqueous assay buffer is crucial to avoid false negatives (due to insufficient compound in solution) or false positives (due to compound precipitation interfering with the assay signal). Laser nephelometry is a rapid and common method for this assessment.[7][10]

Experimental Protocol: Kinetic Solubility by Laser Nephelometry

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of 6-Amino-2-methylphthalazin-1(2H)-one in 100% DMSO.

-

Serial Dilution: In a 96-well clear-bottom plate, perform a serial dilution of the DMSO stock solution.

-

Dilution in Aqueous Buffer: Transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing the aqueous assay buffer (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4) to achieve the final desired concentrations. The final DMSO concentration should be kept constant, typically at 1%.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for equilibration.

-

Measurement: Measure the turbidity of each well using a laser nephelometer. The instrument detects light scattering caused by insoluble particles.

-

Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not produce a significant increase in the nephelometry signal above the background.

| Parameter | Recommended Condition | Rationale |

| Solvent | 100% DMSO | Standard for compound libraries, high dissolving power. |

| Final DMSO Conc. | ≤ 1% | Minimizes solvent effects on biological assays. |

| Aqueous Buffer | PBS, pH 7.4 | Mimics physiological pH. |

| Incubation Time | 1-2 hours | Allows for precipitation to occur under kinetic conditions.[7] |

| Detection Method | Laser Nephelometry | High-throughput and sensitive detection of precipitate.[10] |

Tier 2: Target-Oriented Screening - PARP1 Inhibition

Given the structural similarities of the phthalazinone scaffold to known PARP inhibitors, a direct enzymatic assay is the logical next step. A variety of assay formats are available, including those based on ELISA, fluorescence polarization (FP), and chemiluminescence.[4] A fluorometric assay measuring the consumption of NAD+, the substrate for PARP1, offers a robust and direct method for assessing enzymatic activity.[11]

In Vitro PARP1 Enzymatic Assay (Fluorometric)

Rationale: This assay directly measures the enzymatic activity of purified PARP1. It quantifies the amount of nicotinamide produced as a byproduct of NAD+ cleavage during the poly-ADP-ribosylation process.[11] This provides a direct measure of the compound's ability to inhibit the catalytic function of the enzyme. Commercially available kits provide a standardized and reliable format for this type of screen.

Experimental Protocol: Fluorometric PARP1 Inhibition Assay

-

Reagent Preparation: Prepare all reagents as specified by the manufacturer of a commercial PARP1 assay kit (e.g., from Sigma-Aldrich, BPS Bioscience). This will include PARP1 enzyme, activated DNA, PARP assay buffer, NAD+, and a developer reagent.

-

Compound Plating: Serially dilute 6-Amino-2-methylphthalazin-1(2H)-one in PARP assay buffer to achieve a range of final concentrations for IC50 determination (e.g., 100 µM to 1 nM). Plate these dilutions into a 96-well black plate. Include wells for a positive control (a known PARP inhibitor like Olaparib) and a negative control (vehicle, e.g., 1% DMSO).

-

Enzyme and Substrate Addition: Add the PARP1 enzyme and activated DNA mixture to all wells.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the NAD+ substrate solution to all wells.

-

Incubation: Incubate the plate at the recommended temperature (e.g., 30°C) for the specified time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

-

Signal Development: Stop the reaction and develop the fluorescent signal by adding the developer reagent as per the kit instructions. This step typically involves an enzyme that converts the nicotinamide byproduct into a fluorescent signal.

-

Fluorescence Reading: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

| Parameter | Recommended Condition | Rationale |

| Enzyme | Recombinant Human PARP1 | Ensures target specificity. |

| Substrate | NAD+ | Natural substrate for the PARP enzyme. |

| Control (Inhibitor) | Olaparib or similar | Validates assay performance and provides a benchmark. |

| Control (Vehicle) | 1% DMSO in buffer | Accounts for any solvent effects on the enzyme. |

| Detection | Fluorescence | High sensitivity and wide dynamic range. |

| Output | IC50 Value | Quantifies the potency of the inhibitor. |

Tier 3: Cell-Based Screening - Cytotoxicity Assessment

It is crucial to assess a compound's general toxicity to cells early in the discovery process.[6][8] This helps to distinguish between targeted anti-proliferative effects (desirable in cancer therapy) and non-specific cytotoxicity. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for evaluating cell metabolic activity, which serves as a proxy for cell viability.[12]

General Cytotoxicity using the MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[13] The amount of formazan produced is proportional to the number of viable cells. This assay provides a quantitative measure of how the compound affects cell viability.[12]

Experimental Protocol: MTT Cell Viability Assay

-

Cell Seeding: Seed a human cancer cell line (e.g., HeLa or a relevant line for PARP inhibitor sensitivity like BRCA-deficient MDA-MB-436) into a 96-well clear plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: The next day, remove the media and add fresh media containing serial dilutions of 6-Amino-2-methylphthalazin-1(2H)-one. Include a positive control (e.g., a known cytotoxic agent like doxorubicin) and a negative control (vehicle, e.g., 0.5% DMSO).

-

Incubation: Incubate the cells with the compound for a standard period, typically 48 or 72 hours, in a humidified incubator at 37°C and 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percent cell viability for each concentration relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition) or CC50 (cytotoxic concentration 50%) value.

| Parameter | Recommended Condition | Rationale |

| Cell Line | HeLa (general) or BRCA-deficient (targeted) | Provides context for general vs. targeted toxicity. |

| Incubation Time | 48-72 hours | Allows for multiple cell doubling times to observe effects. |

| Control (Cytotoxin) | Doxorubicin | Validates the cell line's response to a known toxin. |

| Detection Method | Colorimetric (Absorbance) | Simple, robust, and widely accessible.[12] |

| Output | GI50 / CC50 Value | Quantifies the compound's impact on cell viability. |

Data Interpretation and Workflow Visualization

The preliminary screening process generates key data points that guide the decision-making process for advancing a compound.

Data Summary Table

| Assay | Endpoint | 6-Amino-2-methylphthalazin-1(2H)-one | Control (e.g., Olaparib) |

| Kinetic Solubility | Max Soluble Conc. (µM) | [Experimental Value] | > 100 µM |

| PARP1 Inhibition | IC50 (nM) | [Experimental Value] | ~5 nM |

| Cytotoxicity (HeLa) | GI50 (µM) | [Experimental Value] | > 50 µM |

Workflow Visualization

The entire preliminary screening cascade can be visualized as a sequential decision-making process.

Caption: Preliminary screening workflow for 6-Amino-2-methylphthalazin-1(2H)-one.

Mechanism of PARP Inhibition Visualization

This diagram illustrates the central role of PARP in DNA repair and how its inhibition leads to synthetic lethality in HR-deficient cancer cells.

Caption: Mechanism of synthetic lethality via PARP inhibition in HR-deficient cells.

Conclusion and Future Directions

This guide provides a foundational, step-by-step approach for the preliminary screening of 6-Amino-2-methylphthalazin-1(2H)-one. By systematically evaluating its solubility, direct inhibitory effect on PARP1, and general cytotoxicity, researchers can make an informed decision on its potential as a therapeutic agent. Favorable results—namely, adequate solubility, potent PARP1 inhibition (low nM IC50), and a significant window between the IC50 and GI50 values (therapeutic index)—would strongly support its advancement.

Future work would involve expanding the screening to other PARP family members to assess selectivity, confirming the mechanism of action in cell-based PARP target engagement assays, and evaluating its efficacy in a panel of BRCA-proficient and BRCA-deficient cancer cell lines to confirm the synthetic lethality hypothesis.

References

-

BPS Bioscience. PARP Assays. Available from: [Link]

-

Kirby, I. T., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols. Available from: [Link]

-

Unchained Labs. (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Available from: [Link]

-

Da-Ta Biotech. (2024). Cytotoxicity Assays: Measurement Of Cell Death. Available from: [Link]

-

MDPI. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Molecules. Available from: [Link]

-

Bevan, C. D., & Lloyd, R. S. (2008). In vitro solubility assays in drug discovery. PubMed. Available from: [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

-

BPS Bioscience. PARP1 Olaparib Competitive Inhibitor Assay Kit. Available from: [Link]

-

BMG LABTECH. PARP assay for inhibitors. Available from: [Link]

-

Scilight Press. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Available from: [Link]

-

American Society for Microbiology. (2000). Screening for Novel Antimicrobials from Encoded Combinatorial Libraries by Using a Two-Dimensional Agar Format. Antimicrobial Agents and Chemotherapy. Available from: [Link]

-

American Chemical Society. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available from: [Link]

-

Globalmeetx Publishing. (2025). Rapid Screening of Natural Compounds for Novel Anticancer Drug Candidates. Available from: [Link]

-

ResearchGate. (2021). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2017). Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives. Available from: [Link]

-

MDPI. (2018). Current Screening Methodologies in Drug Discovery for Selected Human Diseases. Biomedicines. Available from: [Link]

-

MDPI. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules. Available from: [Link]

- Google Patents. US7423030B2 - 1-amino-phthalazine derivatives, the preparation and the therapeutic use thereof.

-

MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available from: [Link]

-

MDPI. (2013). Synthesis, Bioevaluation and Structural Study of Substituted Phthalazin-1(2H)-ones Acting as Antifungal Agents. Molecules. Available from: [Link]

-

ResearchGate. (2013). Synthesis, Bioevaluation and Structural Study of Substituted Phthalazin-1(2H)-ones Acting as Antifungal Agents. Molecules. Available from: [Link]

-

ResearchGate. Phthalazines and phthalazine hybrids as antimicrobial agents: Synthesis and biological evaluation. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jpsbr.org [jpsbr.org]

- 3. mdpi.com [mdpi.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cytotoxicity Assays: Measurement Of Cell Death | Da-ta Biotech [databiotech.co.il]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. Aqueous Solubility Assay - Enamine [enamine.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. media.sciltp.com [media.sciltp.com]

Physicochemical Profiling & Synthetic Utility of 5-Amino-2-methylphthalazin-1-one

[1]

Executive Summary

5-Amino-2-methylphthalazin-1-one is a functionalized phthalazinone derivative distinguished by its specific substitution pattern: a methyl group at the N2 position and a primary amino group at the C5 position of the benzene ring.[1] Unlike its chemiluminescent analog Luminol (5-amino-2,3-dihydro-1,4-phthalazinedione), this compound lacks the cyclic hydrazide "dione" structure, rendering it stable against oxidative chemiluminescence but highly valuable as a pharmacophore builder .[1]

It serves as a key intermediate in the synthesis of high-affinity ligands for the Glucocorticoid Receptor (GR), specifically designed to dissociate transrepression (anti-inflammatory activity) from transactivation (metabolic side effects).[1]

Chemical Identity & Structural Characteristics[1][2][3][4][5][6][7]

| Parameter | Specification |

| IUPAC Name | 5-Amino-2-methylphthalazin-1(2H)-one |

| Molecular Formula | C₉H₉N₃O |